molecular formula C10H11NO2Se B12548652 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile CAS No. 666718-13-4

3,4-Dihydroxy-2-(phenylselanyl)butanenitrile

Cat. No.: B12548652
CAS No.: 666718-13-4
M. Wt: 256.17 g/mol
InChI Key: XFVLYTDHNPEYIW-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-2-(phenylselanyl)butanenitrile: is an organic compound that features a unique combination of functional groups, including hydroxyl, nitrile, and phenylselanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroxybutanenitrile with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 3,4-dioxo-2-(phenylselanyl)butanenitrile.

    Reduction: Formation of 3,4-dihydroxy-2-(phenylselanyl)butylamine.

    Substitution: Formation of 3,4-dihydroxy-2-(substituted phenylselanyl)butanenitrile.

Mechanism of Action

The mechanism by which 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile exerts its effects involves the interaction of its functional groups with biological molecules. The phenylselanyl group can interact with thiol groups in proteins, potentially altering their function. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

666718-13-4

Molecular Formula

C10H11NO2Se

Molecular Weight

256.17 g/mol

IUPAC Name

3,4-dihydroxy-2-phenylselanylbutanenitrile

InChI

InChI=1S/C10H11NO2Se/c11-6-10(9(13)7-12)14-8-4-2-1-3-5-8/h1-5,9-10,12-13H,7H2

InChI Key

XFVLYTDHNPEYIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C(C#N)C(CO)O

Origin of Product

United States

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